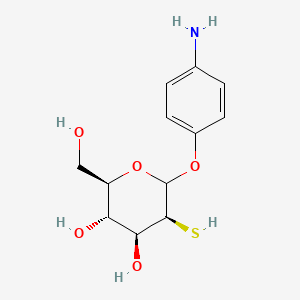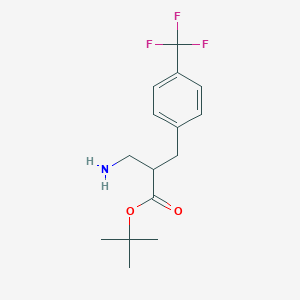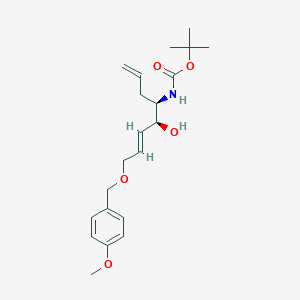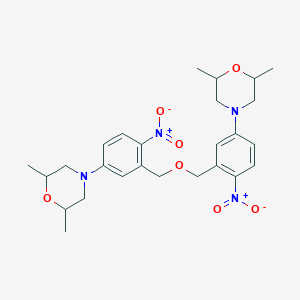![molecular formula C18H11Br B11828741 3-Bromobenzo[c]phenanthrene](/img/structure/B11828741.png)
3-Bromobenzo[c]phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon with the chemical formula C18H11Br. It is a derivative of benzo[c]phenanthrene, where a bromine atom is substituted at the third position of the benzo ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzo[c]phenanthrene typically involves the bromination of benzo[c]phenanthrene. One common method is the electrophilic aromatic substitution reaction, where benzo[c]phenanthrene is treated with bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the third position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity benzo[c]phenanthrene and bromine, with stringent control over reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromobenzo[c]phenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrobenzo[c]phenanthrene.
Substitution: Various substituted benzo[c]phenanthrene derivatives.
Aplicaciones Científicas De Investigación
3-Bromobenzo[c]phenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies on its interactions with biological macromolecules help understand its potential biological activity.
Medicine: Research into its potential as an anticancer agent due to its structural similarity to other biologically active polycyclic aromatic hydrocarbons.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism by which 3-Bromobenzo[c]phenanthrene exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription processes. This intercalation can lead to mutations and cytotoxic effects, which are being explored for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromobenzo[c]phenanthrene
- 3-Chlorobenzo[c]phenanthrene
- 3-Methylbenzo[c]phenanthrene
- 9-Bromophenanthrene
Uniqueness
3-Bromobenzo[c]phenanthrene is unique due to its specific bromine substitution at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique substitution pattern makes it a valuable compound for studying structure-activity relationships in polycyclic aromatic hydrocarbons .
Propiedades
Fórmula molecular |
C18H11Br |
|---|---|
Peso molecular |
307.2 g/mol |
Nombre IUPAC |
3-bromobenzo[c]phenanthrene |
InChI |
InChI=1S/C18H11Br/c19-15-9-10-17-14(11-15)8-7-13-6-5-12-3-1-2-4-16(12)18(13)17/h1-11H |
Clave InChI |
UFUYMMCTTXAPHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11828670.png)



![6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11828703.png)


![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate](/img/structure/B11828710.png)


![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11828722.png)
![ethyl (2E)-3-{5-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11828734.png)

